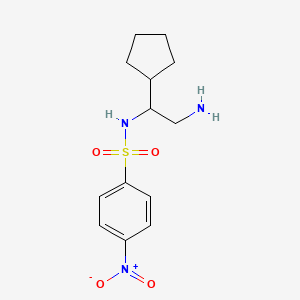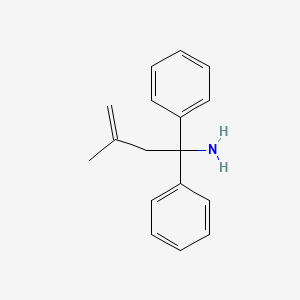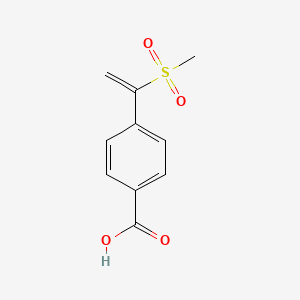
4-(1-Methanesulfonylethenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methanesulfonylethenyl)benzoic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Sulfonylation: The benzene derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group.
Vinylation: The sulfonylated intermediate is then subjected to a vinylation reaction, where an ethenyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide or vinyl lithium.
Carboxylation: Finally, the vinylated intermediate is carboxylated to form the benzoic acid moiety. This can be done using carbon dioxide in the presence of a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methanesulfonylethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide or thiol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
4-(1-Methanesulfonylethenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Methanesulfonylethyl)benzoic acid: Similar structure but with an ethyl group instead of an ethenyl group.
4-(1-Methanesulfonylpropyl)benzoic acid: Similar structure but with a propyl group instead of an ethenyl group.
4-(1-Methanesulfonylbutyl)benzoic acid: Similar structure but with a butyl group instead of an ethenyl group.
Uniqueness
4-(1-Methanesulfonylethenyl)benzoic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and research applications.
Propriétés
Formule moléculaire |
C10H10O4S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
4-(1-methylsulfonylethenyl)benzoic acid |
InChI |
InChI=1S/C10H10O4S/c1-7(15(2,13)14)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3,(H,11,12) |
Clé InChI |
VVFSTIUDLGRJHW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
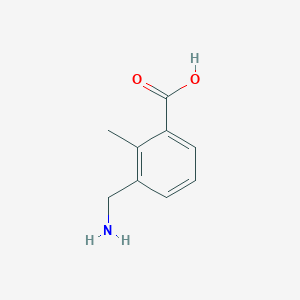

![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
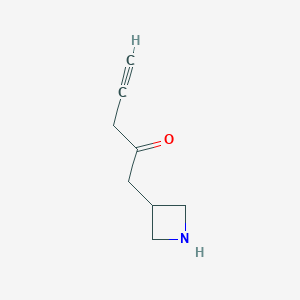
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
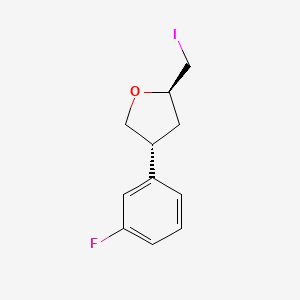
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
